molecular formula C8H4BrF2N3S B13684963 2-Amino-5-(3-bromo-2,6-difluorophenyl)-1,3,4-thiadiazole

2-Amino-5-(3-bromo-2,6-difluorophenyl)-1,3,4-thiadiazole

Katalognummer: B13684963
Molekulargewicht: 292.11 g/mol
InChI-Schlüssel: SLJICGNVZXCXJG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-5-(3-bromo-2,6-difluorophenyl)-1,3,4-thiadiazole is a heterocyclic compound that contains a thiadiazole ring substituted with an amino group and a bromo-difluorophenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(3-bromo-2,6-difluorophenyl)-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-bromo-2,6-difluoroaniline with thiocarbonyl compounds in the presence of oxidizing agents. The reaction conditions often require controlled temperatures and the use of solvents like acetonitrile or dimethylformamide to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above but optimized for higher yields and purity. This can include the use of continuous flow reactors and automated systems to ensure consistent production quality.

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-5-(3-bromo-2,6-difluorophenyl)-1,3,4-thiadiazole can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The bromo group can be reduced to form hydrogenated derivatives.

    Substitution: The bromo group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophilic substitution reactions using reagents like sodium azide or thiourea.

Major Products

The major products formed from these reactions include nitro derivatives, hydrogenated compounds, and various substituted thiadiazoles depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

2-Amino-5-(3-bromo-2,6-difluorophenyl)-1,3,4-thiadiazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Wirkmechanismus

The mechanism of action of 2-Amino-5-(3-bromo-2,6-difluorophenyl)-1,3,4-thiadiazole involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Amino-5-(3-chloro-2,6-difluorophenyl)-1,3,4-thiadiazole
  • 2-Amino-5-(3-iodo-2,6-difluorophenyl)-1,3,4-thiadiazole
  • 2-Amino-5-(3-methyl-2,6-difluorophenyl)-1,3,4-thiadiazole

Uniqueness

2-Amino-5-(3-bromo-2,6-difluorophenyl)-1,3,4-thiadiazole is unique due to the presence of both bromo and difluoro substituents, which can significantly influence its chemical reactivity and biological activity compared to its analogs. The combination of these substituents can enhance its potential as a versatile intermediate in synthetic chemistry and its efficacy in biological applications.

Eigenschaften

Molekularformel

C8H4BrF2N3S

Molekulargewicht

292.11 g/mol

IUPAC-Name

5-(3-bromo-2,6-difluorophenyl)-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C8H4BrF2N3S/c9-3-1-2-4(10)5(6(3)11)7-13-14-8(12)15-7/h1-2H,(H2,12,14)

InChI-Schlüssel

SLJICGNVZXCXJG-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C(=C1F)C2=NN=C(S2)N)F)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.